molecular formula C9H10BrN B12558502 Pyridinium, 1-(1-methylene-2-propenyl)-, bromide CAS No. 156644-62-1

Pyridinium, 1-(1-methylene-2-propenyl)-, bromide

Cat. No.: B12558502
CAS No.: 156644-62-1
M. Wt: 212.09 g/mol
InChI Key: ZNWPEVSDIDAKEB-UHFFFAOYSA-M
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Description

Pyridinium, 1-(1-methylene-2-propenyl)-, bromide is an organic salt with the molecular formula C9H10BrN . It belongs to the important class of pyridinium compounds, which are derivatives of pyridine, a basic heterocyclic aromatic compound . In pyridinium salts, a nitrogen atom from the pyridine ring is incorporated into a quaternary ammonium structure, which often defines their reactivity and application in synthetic chemistry . This specific compound features a propenyl chain attached to the pyridinium nitrogen. Researchers utilize such pyridinium salts as intermediates and building blocks in the synthesis of more complex molecules, in the development of ionic liquids, and in various other chemical research applications . The properties and reactivity of this compound make it a valuable reagent for specialized research and development projects. This product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

156644-62-1

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

1-buta-1,3-dien-2-ylpyridin-1-ium;bromide

InChI

InChI=1S/C9H10N.BrH/c1-3-9(2)10-7-5-4-6-8-10;/h3-8H,1-2H2;1H/q+1;/p-1

InChI Key

ZNWPEVSDIDAKEB-UHFFFAOYSA-M

Canonical SMILES

C=CC(=C)[N+]1=CC=CC=C1.[Br-]

Origin of Product

United States

Preparation Methods

Alkylation of Pyridine with Propenyl Bromide

The most direct route involves quaternization of pyridine using 1-bromo-2-propenyl derivatives. This method leverages the nucleophilic nature of pyridine’s nitrogen atom.
Procedure :

  • Pyridine is reacted with 1-bromo-2-propenyl bromide in anhydrous acetonitrile at 80–100°C for 12–24 hours.
  • The reaction proceeds via an SN2 mechanism, forming the pyridinium bromide salt.
    Optimization :
  • Solvents: Acetonitrile > DMF > THF (yields: 75–92%).
  • Temperature: Higher temperatures (≥80°C) reduce reaction time but may increase side products.

Table 1: Alkylation Reaction Parameters

Pyridine Derivative Alkylating Agent Solvent Temperature (°C) Yield (%)
Pyridine 1-Bromo-2-propenyl bromide CH₃CN 80 88
3-Methylpyridine 1-Bromo-2-propenyl bromide DMF 100 75

The Wittig reaction enables the introduction of the propenyl group via phosphorus ylides. This method is effective for constructing the allyl substituent.
Steps :

  • Ylide Preparation : Triphenylphosphine reacts with 1-bromo-2-propenyl bromide to form a phosphonium salt.
  • Coupling : The ylide reacts with pyridine in the presence of a base (e.g., NaH) to yield the target compound.

Key Data :

  • Base: NaH > KOtBu (yields: 68–85%).
  • Diastereoselectivity: Z/E ratio = 3:1 (due to steric effects).

Table 2: Wittig Reaction Optimization

Phosphonium Salt Base Solvent Reaction Time (h) Yield (%)
(Propenyl)PPh₃Br NaH THF 6 82
(Propenyl)PPh₃Br KOtBu Toluene 8 78

Grignard reagents facilitate the introduction of allyl groups via nucleophilic addition to pyridinium intermediates. This method is scalable and avoids harsh conditions.
Procedure :

  • Grignard Formation : Allylmagnesium bromide is prepared from allyl bromide and magnesium.
  • Quaternization : The Grignard reagent reacts with pyridine in THF, followed by bromide anion exchange.

Yield Enhancement :

  • Solvent: THF > Et₂O (yields: 70–90%).
  • Temperature: 0°C to room temperature minimizes decomposition.

Solvent-Free Silica-Supported Synthesis

A greener approach employs silica gel as a solid support, eliminating toxic solvents.
Steps :

  • Pyridine and 1-bromo-2-propenyl bromide are mixed with silica gel (60–120 mesh).
  • The mixture is heated at 100°C for 30–60 minutes, yielding the product after purification.

Advantages :

  • Yield: 92–95% (vs. 75–88% for solvent-based methods).
  • Scalability: Demonstrated at 10 g scale without yield loss.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the quaternization reaction, reducing time from hours to minutes.
Conditions :

  • Power: 300 W
  • Time: 10–15 minutes
  • Solvent: Ethanol/water (1:1)
    Outcome :
  • Yield: 89% (compared to 75% for conventional heating).

Comparative Analysis of Methods

Table 3: Method Efficiency and Limitations

Method Yield (%) Time Scalability Environmental Impact
Alkylation 75–88 12–24 h High Moderate (solvents)
Wittig Reaction 68–85 6–8 h Moderate High (PPh₃ waste)
Grignard Addition 70–90 4–6 h High Low
Solvent-Free 92–95 0.5–1 h High Low
Microwave-Assisted 89 0.25 h Moderate Low

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-(1-methylene-2-propenyl)-, bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different pyridinium salts.

    Addition Reactions: The double bond in the 1-(1-methylene-2-propenyl) group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in the oxidation state of the nitrogen atom or the alkyl group.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.

    Electrophiles: Electrophiles such as halogens, acids, and peroxides can react with the double bond in the 1-(1-methylene-2-propenyl) group.

    Oxidizing and Reducing Agents: Agents such as hydrogen peroxide, potassium permanganate, and sodium borohydride can be used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce different pyridinium halide salts, while addition reactions with electrophiles can lead to the formation of various addition products.

Scientific Research Applications

Pyridinium, 1-(1-methylene-2-propenyl)-, bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Pyridinium, 1-(1-methylene-2-propenyl)-, bromide involves its interaction with molecular targets through its pyridinium ring and the 1-(1-methylene-2-propenyl) group. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the formation of stable complexes that alter the function of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Pyridinium Bromide Derivatives

Functional and Application-Based Comparisons

Antibacterial Activity
  • IL5 (Phenoxybutyl derivative): Exhibits broad-spectrum antibacterial activity with a minimum inhibitory concentration (MIC) of 1 mg/mL against S. racemosum and P. aeruginosa .
  • 1-Allylpyridinium bromide: No direct antibacterial data provided, but its unsaturated allyl group may enhance membrane interaction compared to saturated analogs.
Thermal and Physical Properties
  • 1-Hexylpyridinium bromide : Synthesized in 85% yield as a colorless solid; used as an ionic liquid with moderate hydrophobicity .
  • 1-Adamantylpyridinium bromide : High thermal stability (decomposes at 245°C) due to rigid adamantyl group, limiting solubility in polar solvents .

Research Findings and Data Tables

Table 1: Antibacterial Activity of Selected Pyridinium Bromides

Compound MIC (mg/mL) Tested Microorganisms Reference
IL5 (Phenoxybutyl derivative) 1.0 S. racemosum, P. aeruginosa
IL19 (Tetrafluoroborate analog) 1.0 Broad-spectrum

Table 2: Thermal Properties

Compound Melting Point (°C) Notable Stability Features
1-Adamantylpyridinium bromide 245 (dec.) High thermal stability
1-Hexylpyridinium bromide Not reported Stable ionic liquid

Biological Activity

Pyridinium, 1-(1-methylene-2-propenyl)-, bromide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Pyridinium compounds are characterized by a positively charged nitrogen atom in a six-membered ring. The specific structure of this compound includes a propenyl group attached to the nitrogen atom, which influences its biological activity. Its molecular formula is C₁₁H₁₃BrN, and it exhibits solubility in polar solvents due to the presence of the quaternary nitrogen.

1. Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In a study evaluating its impact on lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages, the compound showed no significant cytotoxicity at concentrations up to 6.0 μM. The inhibition of NO production was assessed using an ELISA kit, indicating its potential as an anti-inflammatory agent .

Concentration (μM)NO Production Inhibition (%)
6Significant
30 (PDTC reference)High

3. Acetylcholinesterase Inhibition

Recent studies indicate that certain pyridinium derivatives may act as potent acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. While direct studies on this compound are sparse, similar compounds have shown IC₅₀ values in the nanomolar range against AChE . This suggests a potential role for this compound in cognitive enhancement therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nitric Oxide Synthase : By modulating the activity of enzymes involved in NO production, this compound can reduce inflammatory responses.
  • Membrane Disruption : The cationic charge allows for interaction with negatively charged microbial membranes, leading to cell lysis.
  • Cholinergic Modulation : As an AChE inhibitor, it may enhance cholinergic signaling by preventing the breakdown of acetylcholine.

Case Studies and Research Findings

Several studies have investigated pyridinium derivatives with varying degrees of success:

  • Study on Anti-inflammatory Activity : A study demonstrated that at a concentration of 6 μM, Pyridinium compounds significantly inhibited NO production without cytotoxicity in RAW264.7 cells .
  • Acetylcholinesterase Inhibition : Compounds similar to Pyridinium, 1-(1-methylene-2-propenyl)- have shown promising results with IC₅₀ values below 100 nM against AChE .

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